Cas no 14228-23-0 (2-(Pyridin-4-yl)quinoline-4-carboxylic acid)
2-(Pyridin-4-yl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
- 2-(4-pyridinyl)-4-quinolinecarboxylic acid
- 2-PYRIDIN-4-YL-QUINOLINE-4-CARBOXYLIC ACID
- 2-pyridin-4-ylquinoline-4-carboxylic acid
- 2-(4-Pyridyl)cinchoninic acid
- 2-[4]Pyridyl-chinolin-4-carbonsaeure
- 2-[4]pyridyl-quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 2-(4-pyridinyl)-
- NSC360211
- Cinchoninicacid, 2-(4-pyridyl)- (6CI,8CI)
- 2-(4-pyridyl)cinchoninsaeure
- 2-(4-pyridyl)-cinchoninicaci
- (1H-IMIDAZOL-2-YL)-HYDRAZINE
- CINCHONINIC ACID, 2-(4-PYRIDYL)-
- 2-(4-Pyridyl)cinchoninsaeure [German]
- 2-(4-pyridinyl)-4-quinolinecarboxylicaci
- 2-(4-pyridyl)-4-quinolinecarboxylic acid
- 2-(4-pyridyl)quinoline-4-carboxylic acid
- NSC 360211
- 2-(4-pyridyl)cinchoninicacid
- NCIStruc1_000902
- A807882
- DTXSID90161997
- SR-01000908315
- 8U2ZPK2XZA
- NCIStruc2_000832
- Oprea1_338008
- NCGC00014819-02
- NCI60_003280
- 5-25-05-00236 (Beilstein Handbook Reference)
- BB 0217752
- BDBM50097097
- AB06957
- BRN 0017972
- AS-45535
- CCG-37557
- AB00088210-04
- NCGC00014819-03
- IBXRRNLSWGROLA-UHFFFAOYSA-N
- SR-01000908315-1
- AKOS000121700
- MFCD00687610
- EN300-00687
- SCHEMBL116042
- 4-Quinolinecarboxylic acid, 2-(4-pyridinyl)
- 2-(pyridin-4-yl)quinoline-4-carboxylicacid
- 14228-23-0
- NCI360211
- CHEMBL415737
- Cambridge id 5542580
- Oprea1_758729
- NCGC00014819
- CS-0116568
- F1142-0435
- AR3149
- NCGC00097920-01
- Kyselin 2-(4-pyridyl)-cinchoninova
- NSC-360211
- FT-0637038
- AB00088210-01
- Kyselin 2-(4-pyridyl)-cinchoninova [Czech]
- Z56792374
- DB-042620
- BBL009856
- ALBB-000774
- STK364547
-
- MDL: MFCD00687610
- Inchi: 1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19)
- InChI Key: IBXRRNLSWGROLA-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C2C=CN=CC=2)N=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 249.06647
- Monoisotopic Mass: 250.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Boiling Point: 468.4℃ at 760 mmHg
- PSA: 65.91
2-(Pyridin-4-yl)quinoline-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-(Pyridin-4-yl)quinoline-4-carboxylic acid Pricemore >>
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| Fluorochem | 014414-1g |
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$ 87.00 | 2023-04-18 | ||
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| Chemenu | CM112991-5g |
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2-(Pyridin-4-yl)quinoline-4-carboxylic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Introduction to 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (CAS No. 14228-23-0)
2-(Pyridin-4-yl)quinoline-4-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 14228-23-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives class, which is well-documented for its broad spectrum of biological activities and pharmacological relevance. The structural motif of this molecule combines a quinoline core with a pyridine substituent, creating a unique framework that is conducive to various chemical modifications and biological interactions.
The significance of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid lies in its potential as a building block for the synthesis of more complex pharmacophores. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a pyridine group at the 4-position of the quinoline ring enhances the compound's solubility and binding affinity to biological targets, making it an attractive candidate for drug development.
In recent years, there has been a surge in research focusing on quinoline-based compounds due to their demonstrated efficacy in treating various diseases. One of the most notable areas of investigation has been in oncology, where quinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Specifically, studies have highlighted the ability of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid to modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
The structural features of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid make it particularly interesting for further derivatization. The carboxylic acid group at the 4-position provides a site for amide or ester bond formation, enabling the creation of prodrugs or conjugates that can enhance bioavailability or target specificity. Additionally, the pyridine moiety can participate in hydrogen bonding interactions with biological targets, improving binding affinity.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid with high precision. Molecular docking studies have revealed that this compound can effectively interact with proteins involved in viral replication and inflammation, suggesting its potential use in antiviral and anti-inflammatory therapies. These computational insights have guided experimental efforts to optimize the compound's pharmacokinetic properties.
In vitro experiments have demonstrated that 2-(Pyridin-4-yl)quinoline-4-carboxylic acid exhibits inhibitory activity against several enzymes and receptors relevant to human health. For instance, it has shown promise in inhibiting COX enzymes, which are key mediators of pain and inflammation. Furthermore, preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between pyridine derivatives and appropriate quinoline precursors, followed by carboxylation at the 4-position. Advances in green chemistry have led to the development of more sustainable synthetic methods, reducing waste and improving atom economy.
One of the challenges in working with 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is its potential sensitivity to environmental conditions such as moisture and light. Therefore, storage conditions must be carefully controlled to maintain stability. Additionally, purification techniques such as column chromatography or recrystallization are often employed to isolate the compound in high purity for subsequent biological testing.
The future prospects for 2-(Pyridin-4-yl)quinoline-4-carboxylic acid are promising, with ongoing research aimed at expanding its therapeutic applications. By leveraging structural biology and high-throughput screening technologies, scientists are identifying new targets for this compound and its derivatives. Furthermore, collaborations between academia and industry are accelerating the translation of laboratory findings into clinical trials.
In conclusion,2-(Pyridin-4-yliquinoline)-carbolic acid (CAS No 14228–23–0) represents a valuable scaffold for drug discovery with significant potential in addressing various human diseases. Its unique structural features combined with recent advances in synthetic chemistry and computational biology position it as a cornerstone molecule in modern medicinal research.
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